(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate
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Overview
Description
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethylphenyl isobutyrate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diisopropylamino group: This can be achieved through the reaction of diisopropylamine with an appropriate halide under basic conditions.
Introduction of the phenylpropyl moiety: This step involves the alkylation of a phenyl compound with a propyl halide.
Esterification: The hydroxymethyl group is introduced through a reaction with formaldehyde, followed by esterification with isobutyric acid.
Formation of the maleate salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diisopropylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted amine groups or other functional groups.
Scientific Research Applications
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate involves its interaction with specific molecular targets and pathways. The diisopropylamino group may interact with receptors or enzymes, modulating their activity. The phenylpropyl moiety may enhance the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl acetate
- ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl propionate
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyrate ester and maleate salt enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
1206695-52-4 |
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Molecular Formula |
C30H41NO7 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t23-;/m1./s1 |
InChI Key |
MWHXMIASLKXGBU-YCPJBFGISA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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